4-(hydroxydimethylsilyl)Benzoic acid
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Overview
Description
4-(Hydroxydimethylsilyl)Benzoic acid is a unique organosilicon compound that features a benzoic acid moiety substituted with a hydroxydimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxydimethylsilyl)Benzoic acid typically involves the introduction of the hydroxydimethylsilyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxydimethylsilyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxydimethylsilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxydimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: 4-(hydroxydimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxydimethylsilyl)Benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(hydroxydimethylsilyl)Benzoic acid involves its interaction with various molecular targets. The hydroxydimethylsilyl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. Additionally, the benzoic acid moiety can participate in various biochemical pathways, including the inhibition of enzymes and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar chemical properties but lacking the silicon moiety.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of the hydroxydimethylsilyl group, leading to different reactivity and applications.
4-(Methoxydimethylsilyl)Benzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(Hydroxydimethylsilyl)Benzoic acid is unique due to the presence of the hydroxydimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for forming complex structures, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H12O3Si |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-[hydroxy(dimethyl)silyl]benzoic acid |
InChI |
InChI=1S/C9H12O3Si/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,12H,1-2H3,(H,10,11) |
InChI Key |
HZYAIQWEBKRVET-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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